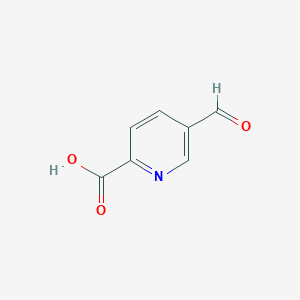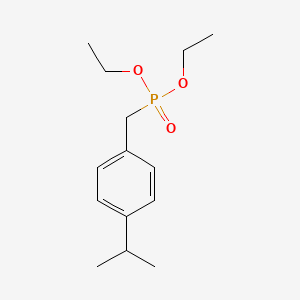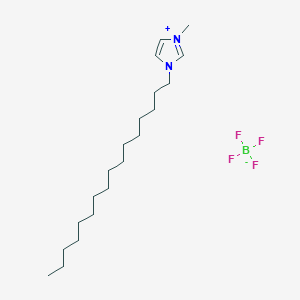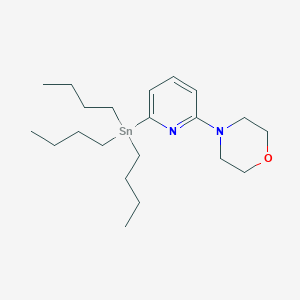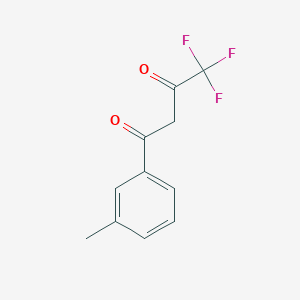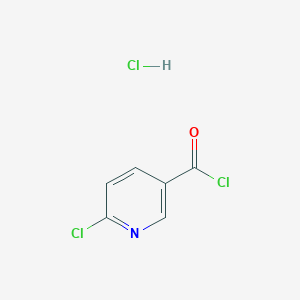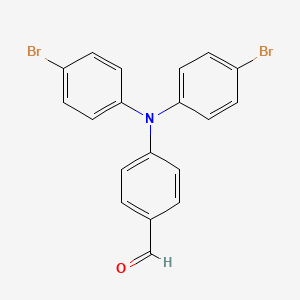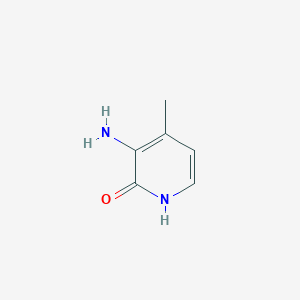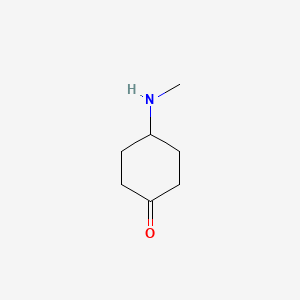
4-(Methylamino)cyclohexanone
Vue d'ensemble
Description
“4-(Methylamino)cyclohexanone” is a six-carbon cyclic molecule with a ketone functional group . It is also known as “4-(Methylamino)cyclohexanone hydrochloride” with a CAS Number: 1260794-25-9 . It is a colorless, oily liquid with an acetone-like smell .
Synthesis Analysis
The synthesis of “4-(Methylamino)cyclohexanone” has been done in several steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of "4-(Methylamino)cyclohexanone" .
Molecular Structure Analysis
The “4-(Methylamino)cyclohexanone” molecule consists of 13 Hydrogen atom(s), 7 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) - a total of 22 atom(s) . The molecular weight of “4-(Methylamino)cyclohexanone” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .
Chemical Reactions Analysis
The chemical reactivity and reactions of this class of compounds have been used to obtain biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
“4-(Methylamino)cyclohexanone” is a flammable liquid . It is soluble in water . It has a pleasant odor and is less dense than water .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
4-(Methylamino)cyclohexanone, a cyclohexanone derivative, plays a crucial role as an intermediate in chemical syntheses and catalysis. Notably, it's involved in the selective hydrogenation of phenol to cyclohexanone, a significant process in the production of polyamides. For instance, the research by Wang et al. (2011) highlights the effectiveness of a Pd@carbon nitride catalyst in promoting this selective formation of cyclohexanone under mild conditions, showcasing the conversion efficiency and selectivity of this process (Wang et al., 2011). Adam et al. (2009) presented a silica-chromium heterogeneous catalyst that accomplished complete conversion of cyclohexane into cyclohexanol and cyclohexanone, further emphasizing the chemical versatility of cyclohexanone-related compounds (Adam et al., 2009).
Molecular and Crystal Structures
Research also delves into the molecular and crystal structures of cyclohexanone derivatives, which is fundamental for understanding their chemical properties and potential applications. For instance, Kutulya et al. (2008) investigated the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound, providing insights into its geometric configuration and intermolecular interactions (Kutulya et al., 2008).
Material Science and Polymer Research
The structural features of cyclohexanone derivatives make them valuable in material science, particularly in the development of polymers. Aly and Kuckling (2015) synthesized new polyamides and copolyamides based on methyl-cyclohexanone, highlighting their thermal stability and morphological properties. Such research illustrates the potential of cyclohexanone derivatives in creating advanced materials with specific characteristics (Aly & Kuckling, 2015).
Bioorganic Chemistry
In the realm of bioorganic chemistry, cyclohexanone derivatives are explored for their catalytic properties. Kayser and Clouthier (2006) studied the cyclohexanone monooxygenase mutants as catalysts for Baeyer-Villiger oxidation, highlighting the selectivity and robustness of these catalysts in biochemical transformations (Kayser & Clouthier, 2006).
Safety And Hazards
“4-(Methylamino)cyclohexanone” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
4-(methylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMZXWXSLVBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609666 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)cyclohexanone | |
CAS RN |
2976-84-3 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



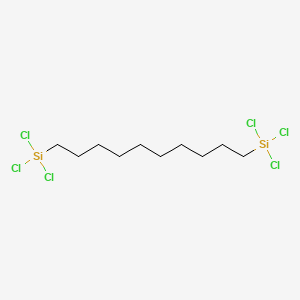

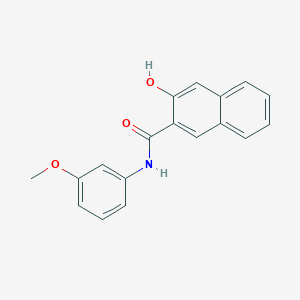
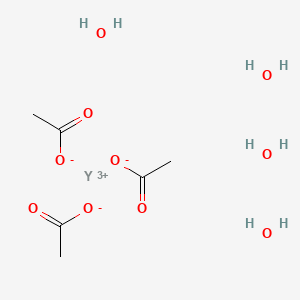
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
